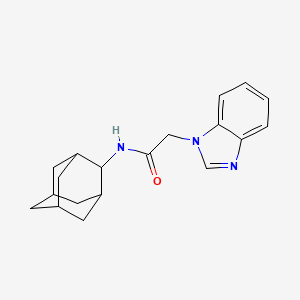![molecular formula C17H27N3O4S B4442008 N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4442008.png)
N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, commonly known as MP-10, is a novel synthetic compound that has gained attention for its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act through multiple pathways. MP-10 has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MP-10 has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and inhibit the migration of immune cells to sites of inflammation. MP-10 has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it an attractive candidate for drug development. MP-10 has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, the limitations of MP-10 include its limited solubility and stability, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on MP-10. One area of interest is the development of more potent and selective derivatives of MP-10 for use in drug development. Another area of interest is the investigation of the potential use of MP-10 in the treatment of neurodegenerative disorders. Finally, further studies are needed to elucidate the exact mechanism of action of MP-10 and to identify its molecular targets.
Applications De Recherche Scientifique
MP-10 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. MP-10 has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-8-19-25(22,23)16-13-14(17(21)18-9-12-24-2)6-7-15(16)20-10-4-5-11-20/h6-7,13,19H,3-5,8-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIGBMXDPJHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4441927.png)

![ethyl 4-[(cyclopentylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B4441938.png)

![[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)

![N-(4-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441969.png)
![1-[(dimethylamino)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441973.png)
![5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4441975.png)

![N-{2-[(allylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442000.png)

![4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)
![5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)